(12e)-10-Oxooctadec-12-Enoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H32O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-10-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8+ |
InChI Key |
IEQLMTRAAYQDSD-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC(=O)CCCCCCCCC(=O)O |
Synonyms |
10-oxo-12-octadecenoic acid |
Origin of Product |
United States |
Biological Occurrence and Distribution of 12e 10 Oxooctadec 12 Enoic Acid
Natural Presence in Biological Systems
The natural occurrence of oxo-octadecenoic acids is a testament to the diverse metabolic pathways present in various organisms. These compounds arise from the oxidation of linoleic acid and other 18-carbon fatty acids, playing roles in a range of biological processes.
Microbial Production and Metabolites
The gut microbiome is a significant source of various fatty acid metabolites. Notably, certain lactic acid bacteria are capable of producing a geometric isomer of the subject compound, 10-oxo-12(Z)-octadecenoic acid, from linoleic acid. This microbial metabolite has been shown to influence the host's energy metabolism.
Another related compound, 10-oxostearic acid, has been identified as a product of microbial action on oleic acid by various aerobic and anaerobic microorganisms isolated from human stool and adipocere (the waxy substance formed from the decomposition of fatty tissue). nih.gov This suggests that the gut environment is conducive to the formation of 10-oxo fatty acids.
| Microorganism | Precursor | Metabolite | Significance |
| Lactic acid bacteria | Linoleic acid | 10-oxo-12(Z)-octadecenoic acid | Host energy metabolism regulation |
| Various aerobic and anaerobic bacteria | Oleic acid | 10-oxostearic acid | Adipocere formation |
Plant Sources and Derived Compounds
Plants are known to produce a wide array of oxidized fatty acids, often as defense compounds or signaling molecules. While direct evidence for (12E)-10-Oxooctadec-12-enoic acid in plants is not prominent in the available literature, a structurally similar compound, 9-oxo-10(E),12(E)-octadecadienoic acid, has been isolated from tomatoes. frontiersin.org This compound has been found to act as a potent agonist for peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.
Furthermore, marine algae have been identified as a source of related oxo-fatty acids. For instance, (12E)-11-Oxo-12-octadecenoic acid has been reported in several species of the green algae Ulva, including Ulva fasciata, Ulva linza, and Ulva lactuca. nih.gov
| Plant/Algae Species | Compound | Potential Role |
| Tomato (Solanum lycopersicum) | 9-oxo-10(E),12(E)-octadecadienoic acid | Regulation of lipid metabolism |
| Ulva fasciata | (12E)-11-Oxo-12-octadecenoic acid | Not yet fully elucidated |
| Ulva linza | (12E)-11-Oxo-12-octadecenoic acid | Not yet fully elucidated |
| Ulva lactuca | (12E)-11-Oxo-12-octadecenoic acid | Not yet fully elucidated |
Presence in Animal-Associated Biological Matrices
The metabolism of 18-carbon fatty acids in mammals is a complex process involving enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP). acs.org These enzymes can produce a variety of oxidized fatty acids, known as octadecanoids, which are involved in inflammatory responses and other physiological processes. nih.gov While the direct detection of this compound in animal tissues is not well-documented, the metabolic machinery for its formation from dietary precursors exists. The study of various trans-octadecenoic acids in mice has shown effects on body weight and lipid profiles, indicating that the body recognizes and responds to these types of fatty acids. nih.gov
Exogenous Sources and Environmental Tracing in Research Contexts
Currently, there is a lack of specific research identifying this compound as an exogenous tracer for environmental studies. The analysis of oxidized fatty acids in environmental samples is a developing field, with a focus on understanding the sources and fate of these compounds in various matrices. aocs.org The stability and unique structure of certain oxidized fatty acids make them potential biomarkers for specific biological or industrial processes. However, further research is needed to determine if this compound possesses the necessary characteristics for such applications.
Biosynthetic Pathways and Enzymatic Formation of 12e 10 Oxooctadec 12 Enoic Acid
Precursor Fatty Acid Metabolism
The journey to forming oxo fatty acids begins with the availability of polyunsaturated fatty acid (PUFA) precursors. These fatty acids, characterized by multiple double bonds in their hydrocarbon chains, are susceptible to oxidative transformations that give rise to a diverse array of bioactive lipid mediators.
Linoleic Acid as a Primary Substrate in Oxo Fatty Acid Genesis
Linoleic acid, an essential omega-6 fatty acid that must be obtained through the diet, stands as a principal precursor to a variety of oxidized metabolites, including oxo fatty acids. caymanchem.comnih.govresearchgate.net In humans and other mammals, linoleic acid is the most abundant PUFA in tissues and is readily converted into oxidized linoleic acid metabolites (OXLAMs). caymanchem.com These OXLAMs include various hydroxy and oxo-octadecadienoic acids (oxo-ODEs). caymanchem.com
Notably, (12E)-10-Oxooctadec-12-enoic acid, also known as 10-keto-12(Z)-octadecenoic acid, is a direct metabolite of linoleic acid. caymanchem.comglpbio.com However, its primary route of synthesis is not through endogenous mammalian enzymes but rather through the metabolic action of gut microbiota. caymanchem.comnih.govnih.gov Specifically, lactic acid bacteria residing in the gut can convert linoleic acid into this specific oxo fatty acid. caymanchem.comnih.govnih.gov The process involves an intermediate, 10-hydroxy-12(Z)-octadecenoic acid, and is catalyzed by the enzyme conjugated linoleic acid dehydrogenase (CLA-DH). caymanchem.comglpbio.com
Table 1: Linoleic Acid and its Metabolite this compound
| Compound | Chemical Formula | Molar Mass | Key Role |
| Linoleic Acid | C18H32O2 | 280.45 g/mol | Primary precursor for various oxo fatty acids. caymanchem.comnih.govresearchgate.net |
| This compound | C18H32O3 | 296.44 g/mol | A microbial metabolite of linoleic acid. caymanchem.comglpbio.com |
Other Polyunsaturated Fatty Acid Contributions to Oxo Fatty Acid Formation
While linoleic acid is a major player, other PUFAs also serve as substrates for the enzymatic machinery that produces oxidized fatty acids. The resulting oxylipins often have distinct biological activities. The three main enzymatic pathways responsible for the oxidation of PUFAs are the lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) pathways. mdpi.com
Enzymatic Biotransformations Leading to Oxo Fatty Acids
The conversion of PUFAs into oxo fatty acids is a multi-step process orchestrated by several families of enzymes. While the direct synthesis of this compound is primarily microbial, understanding the canonical enzymatic pathways for oxo fatty acid formation in plants and mammals provides a broader context for the chemical biology of these molecules.
Lipoxygenase-Catalyzed Steps in Oxo Fatty Acid Synthesis
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. biosynsis.com In plants, LOXs are key enzymes in the biosynthesis of a wide range of oxylipins, including jasmonic acid and related compounds. oup.com The initial step involves the formation of a fatty acid hydroperoxide. For example, LOX can convert linolenic acid to 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). oup.com This intermediate can then be further metabolized by other enzymes, such as allene (B1206475) oxide synthase and allene oxide cyclase, to produce 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. oup.com
Cyclooxygenase-Mediated Processes in Lipid Oxygenation
Cyclooxygenases (COXs), also known as prostaglandin-endoperoxide synthases, are key enzymes in the pathway that converts arachidonic acid (an omega-6 PUFA) into prostaglandins (B1171923) and thromboxanes. While their primary role is in the formation of these cyclic eicosanoids, the intermediates in this pathway are hydroperoxides, which can be further metabolized to form various oxidized lipids. The COX pathway is a central target for nonsteroidal anti-inflammatory drugs (NSAIDs).
Cytochrome P450 Pathways in Fatty Acid Oxidation
Table 2: Key Enzymes in Oxo Fatty Acid Biosynthesis
| Enzyme Family | Primary Substrates | Key Products/Intermediates | Relevance to Oxo Fatty Acid Formation |
| Lipoxygenases (LOXs) | Linoleic acid, Linolenic acid | Fatty acid hydroperoxides (e.g., 13-HPOT) | Central to the formation of various oxylipins, including precursors to jasmonic acid in plants. oup.com |
| Cyclooxygenases (COXs) | Arachidonic acid | Prostaglandins, Thromboxanes | Generates hydroperoxide intermediates that can be converted to other oxidized lipids. |
| Cytochrome P450 (CYPs) | Polyunsaturated fatty acids | Epoxides, Hydroxylated fatty acids | Contributes to the diversity of oxidized fatty acids through various oxidative reactions. mdpi.commdpi.com |
| Conjugated Linoleic Acid Dehydrogenase (CLA-DH) | 10-hydroxy-12(Z)-octadecenoic acid | This compound | The key microbial enzyme for the specific synthesis of this compound from a linoleic acid-derived intermediate. caymanchem.comglpbio.com |
Role of Conjugated Linoleic Acid Dehydrogenase (CLA-DH) in Oxo Fatty Acid Production
Conjugated Linoleic Acid Dehydrogenase (CLA-DH) is a pivotal enzyme in the microbial production of various fatty acids, including the formation of oxo fatty acids. nih.gov This enzyme is a key component of a multi-enzyme system identified in bacteria, such as Lactobacillus plantarum, which transforms unsaturated fatty acids like linoleic acid into a range of metabolites. nih.gov
The primary function of CLA-DH in this context is the oxidation of hydroxyl groups to their corresponding oxo groups. nih.gov In the biosynthetic pathway of conjugated linoleic acid (CLA), a precursor molecule, 10-hydroxy-cis-12-octadecenoic acid (10-HOE), is formed through the action of a hydratase. nih.gov Subsequently, CLA-DH catalyzes the oxidation of the hydroxyl group at the C-10 position of 10-HOE, leading to the formation of a 10-oxo fatty acid intermediate. nih.gov This conversion is a critical step in the metabolic cascade that can ultimately lead to the production of various CLA isomers or other modified fatty acids. nih.gov
Research on Lactobacillus plantarum ZS2058 has identified a multicomponent enzyme system responsible for producing CLA intermediates, which include not only 10-HOE but also 10-oxo-cis-12-octadecenoic acid and 10-oxo-trans-11-octadecenoic acid, underscoring the direct role of dehydrogenase activity in generating these oxo compounds. nih.gov
Dehydrogenase Activities in Hydroxyl-to-Keto Group Conversion
The conversion of a hydroxyl group to a keto (or oxo) group is a fundamental biochemical reaction catalyzed by a class of enzymes known as dehydrogenases. This oxidative process is crucial in various metabolic pathways, including fatty acid metabolism. nih.govnih.govnih.gov
In the context of oxo fatty acid formation, dehydrogenases facilitate the removal of two hydrogen atoms from a hydroxylated fatty acid intermediate. One hydrogen is removed from the hydroxyl group (-OH), and the other from the adjacent carbon atom. This reaction requires an oxidizing agent, typically a cofactor like NAD+ or FAD, which accepts the hydrogen atoms (or electrons and protons). nih.gov
Specific examples of this activity include:
CLA-DH: As previously mentioned, this enzyme specifically oxidizes the hydroxyl group of 10-HOE to an oxo group. nih.gov
Fatty Alcohol:NAD+ Oxidoreductase (FAO): This membrane-bound enzyme complex includes a fatty alcohol dehydrogenase component that oxidizes fatty alcohols to fatty aldehydes (which contain an oxo group). nih.gov
Beta-Oxidation: During the breakdown of fatty acids, a 3-hydroxyacyl-CoA intermediate is oxidized to a 3-ketoacyl-CoA by a dehydrogenase, a core step in the energy-yielding pathway. nih.gov
The table below summarizes the key enzymes and their roles in the conversion of hydroxyl groups to keto groups in fatty acid metabolism.
| Enzyme/System | Substrate | Product | Organism/Pathway | Reference(s) |
| Conjugated Linoleic Acid Dehydrogenase (CLA-DH) | 10-hydroxy-cis-12-octadecenoic acid | 10-oxo-octadecenoic acid | Lactobacillus plantarum | nih.gov |
| Fatty Alcohol:NAD+ Oxidoreductase (FAO) | Fatty Alcohol | Fatty Aldehyde | General Metabolism | nih.gov |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | Beta-Oxidation | nih.gov |
Microbial Biosynthesis Mechanisms
Microorganisms, particularly certain strains of bacteria, are proficient in synthesizing a diverse array of fatty acid metabolites, including this compound, through specialized enzymatic pathways.
Pathways in Lactic Acid Bacteria, with Emphasis on Lactobacillus plantarum
Lactic acid bacteria, and specifically Lactobacillus plantarum, have been identified as key producers of hydroxylated and oxo fatty acids from polyunsaturated fatty acids like linoleic acid. nih.govnih.gov Strains such as L. plantarum AKU 1009a and ZS2058 possess the enzymatic machinery required for these biotransformations. nih.govnih.gov
The pathway in L. plantarum begins with the hydration of linoleic acid. The enzyme linoleic acid Δ9 hydratase (CLA-HY) catalyzes the addition of a water molecule across the double bond at the C-9 position, resulting in the formation of (S)-10-hydroxy-cis-12-octadecenoic acid (HYA or 10-HOE). nih.govnih.gov This hydroxy fatty acid serves as a crucial intermediate. Following its formation, this intermediate can be acted upon by a dehydrogenase (CLA-DH) to be oxidized into the corresponding 10-oxo fatty acid, such as 10-oxo-cis-12-octadecenoic acid. nih.gov
Sequential Enzymatic Reactions and Intermediate Metabolite Formation in Microbial Contexts
The microbial synthesis of oxo fatty acids is not a single-step process but rather a cascade of sequential enzymatic reactions involving several intermediate metabolites. nih.gov In Lactobacillus plantarum, the conversion of linoleic acid is a prime example of such a multi-step pathway. nih.gov
The key enzymatic steps and intermediates are outlined below:
Hydration: The process is initiated by a hydratase (CLA-HY), which converts the initial substrate, linoleic acid, into a hydroxy fatty acid intermediate, 10-hydroxy-cis-12-octadecenoic acid (10-HOE). nih.gov
Oxidation: The hydroxyl group of 10-HOE is then oxidized by a dehydrogenase (CLA-DH), yielding a 10-oxo fatty acid intermediate (e.g., 10-oxo-cis-12-octadecenoic acid). nih.gov
Further Transformations: This oxo intermediate can then be subjected to further enzymatic modifications, including isomerization by an isomerase (CLA-DC) or reduction by an enone reductase (CLA-ER), leading to the final array of fatty acid products. nih.gov
The following table details the enzymatic sequence and the metabolites formed during the conversion of linoleic acid in Lactobacillus plantarum.
| Step | Enzyme | Substrate | Product/Intermediate | Reference(s) |
| 1 | Linoleic Acid Δ9 Hydratase (CLA-HY) | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid (10-HOE) | nih.gov |
| 2 | Conjugated Linoleic Acid Dehydrogenase (CLA-DH) | 10-hydroxy-cis-12-octadecenoic acid (10-HOE) | 10-oxo-cis-12-octadecenoic acid | nih.gov |
| 3 | Isomerase (CLA-DC) / Enone Reductase (CLA-ER) | 10-oxo intermediates / other intermediates | Various Conjugated Linoleic Acid (CLA) isomers and other fatty acids | nih.gov |
Non-Enzymatic and Radical Oxidation Pathways of Oxo Fatty Acid Formation
Beyond controlled enzymatic synthesis, oxo fatty acids can also be formed through non-enzymatic pathways, primarily driven by radical-based oxidation reactions. nih.gov These processes are often initiated by reactive oxygen species (ROS), which can react with polyunsaturated fatty acids (PUFAs) to generate a variety of oxidized lipid products. nih.gov
The formation of oxo fatty acids via these pathways typically involves the following general steps:
Initiation: A reactive species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a susceptible position on the fatty acid chain, often an allylic or bis-allylic carbon, creating a lipid radical. nih.gov
Propagation: The lipid radical reacts with molecular oxygen (O2) to form a lipid peroxyl radical. This can then abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.gov
Formation of Oxo-Acids: The unstable lipid hydroperoxides can undergo further reactions, including cleavage or rearrangement, to form various products, including aldehydes and ketones (oxo groups). nih.gov For instance, γ-hydroxy (or oxo)-α,β-unsaturated carbonyl moieties can be formed from the scission of the fatty acid chain following the initial hydroperoxide formation. nih.gov
These non-enzymatic, free-radical-induced peroxidation reactions can lead to a diverse mixture of regio- and stereoisomers of oxidized fatty acids, in contrast to the high specificity of enzymatic reactions. nih.gov
Molecular Mechanisms and Cellular Signaling of 12e 10 Oxooctadec 12 Enoic Acid
Receptor Interactions and Activation by (12E)-10-Oxooctadec-12-Enoic Acid
The engagement of this compound with specific cellular receptors is a primary mechanism through which it exerts its effects. These interactions can lead to the activation of downstream signaling cascades that influence a variety of cellular functions.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Related Transcriptional Regulation
While direct evidence for this compound as a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is limited in the current scientific literature, the broader family of oxo-fatty acids and linoleic acid derivatives has been shown to interact with PPARs. For instance, 9,10-dihydroxy-12-octadecenoic acid (9,10-DHOME), a metabolite of linoleic acid, is a known ligand for PPARγ2, which is instrumental in adipocyte differentiation. hmdb.ca Other related oxo-fatty acids have demonstrated the ability to activate PPARα. mdpi.com PPARs are critical nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism and energy homeostasis. hmdb.ca The activation of PPARγ, in particular, is associated with the regulation of a network of genes involved in cell proliferation, differentiation, and inflammatory responses.
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
A closely related isomer, 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite of linoleic acid produced by gut lactic acid bacteria, has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov Dietary intake of KetoA in mice was found to enhance whole-body energy expenditure, suggesting a role in protecting against diet-induced obesity through TRPV1 activation. nih.gov TRPV1 is a non-selective cation channel that functions as a sensor for a variety of physical and chemical stimuli. Its activation by ligands like capsaicin (B1668287) is known to influence pain perception, inflammation, and energy metabolism. nih.gov The activation of TRPV1 by KetoA suggests that similar oxo-fatty acids may play a role in regulating host energy metabolism. nih.gov
Interactions with Other Transient Receptor Potential Channels (e.g., TRPV2)
Currently, there is a lack of specific scientific data detailing the interactions of this compound with other Transient Receptor Potential (TRP) channels, such as TRPV2.
Modulation of Intracellular Signaling Pathways and Biological Responses
Beyond direct receptor interactions, this compound and its isomers can modulate key intracellular signaling pathways that are central to cellular defense and metabolic regulation.
Nrf2-Antioxidant Response Element (ARE) Pathway Activation
A structurally similar compound, 10-oxo-trans-11-octadecenoic acid (KetoC), which is a bioactive metabolite generated by intestinal microorganisms, has been shown to provide potent cytoprotective effects against oxidative stress by activating the Nrf2-Antioxidant Response Element (ARE) pathway. nih.govnih.gov In a study using gingival epithelial cells, KetoC was found to significantly increase the expression of antioxidant-related genes. nih.gov This effect was mediated by the phosphorylation of extracellular signal-regulated kinase (ERK), which promoted the nuclear translocation of Nrf2 and its subsequent binding to the ARE. nih.gov The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress, and its activation leads to the transcription of a suite of antioxidant and cytoprotective genes. nih.gov
| Compound Studied | Pathway Activated | Key Findings | Reference |
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | TRPV1 | Enhances energy metabolism and protects against diet-induced obesity in mice. | nih.gov |
| 10-oxo-trans-11-octadecenoic acid (KetoC) | Nrf2-ARE | Induces antioxidant gene expression and protects against oxidative stress in gingival epithelial cells. | nih.gov |
| 9,10-dihydroxy-12-octadecenoic acid (9,10-DHOME) | PPARγ2 | Acts as a ligand, stimulating adipocyte differentiation. | hmdb.ca |
Influence on Adipocyte Differentiation and Lipid Metabolism in Experimental Models
The influence of oxo-octadecenoic acids on adipocyte differentiation and lipid metabolism is a subject of significant research, with studies often focusing on isomers like 10-oxo-12(Z)-octadecenoic acid (KetoA), which is a linoleic acid metabolite produced by gut lactic acid bacteria. nih.govnih.gov In 3T3-L1 preadipocytes, KetoA has been shown to potently activate peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipocyte differentiation. nih.gov This activation by KetoA consequently induces adipocyte differentiation. nih.gov
Furthermore, dietary intake of KetoA in mice has been demonstrated to enhance energy expenditure, leading to a reduction in weight gain and adipose tissue weight, particularly in models fed a high-fat diet. nih.govcaymanchem.com This effect is linked to the browning of white adipose tissue (WAT). nih.gov A structurally related compound, (10E,12Z)-conjugated linoleic acid, is noted to inhibit adipocyte differentiation and reduce the expression of lipogenic enzymes. medchemexpress.com Another related compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo ODA), activates PPARα, which in turn decreases the accumulation of triglycerides in mouse primary hepatocytes, thereby altering lipid metabolism. caymanchem.com Ketogenic diets, in general, are known to enhance lipid metabolism by increasing fatty acid oxidation and utilization while reducing lipid synthesis. nih.gov
| Compound | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | 3T3-L1 cells | Potently activates PPARγ and induces adipocyte differentiation. | nih.gov |
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | Mice on a high-fat diet | Enhances energy expenditure, reduces weight gain and adipose tissue weight. | nih.govcaymanchem.com |
| (10E,12Z)-conjugated linoleic acid | Cultured adipocytes | Inhibits adipocyte differentiation and reduces lipogenic enzyme expression. | medchemexpress.com |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo ODA) | Mouse primary hepatocytes | Activates PPARα, leading to decreased triglyceride accumulation. | caymanchem.com |
Regulation of Gene Expression, including Mitochondrial Uncoupling Protein 1 (Ucp1) and Adiponectin
This compound and its isomers play a significant role in regulating the expression of key metabolic genes, most notably mitochondrial uncoupling protein 1 (UCP1). Dietary administration of the related compound 10-oxo-12(Z)-octadecenoic acid (KetoA) increases the expression of the gene encoding UCP1 in the white adipose tissue of mice. nih.govcaymanchem.com This upregulation of UCP1 is a hallmark of the "browning" of white adipose tissue, a process that enhances energy expenditure. nih.gov The effect of KetoA on UCP1 expression is mediated through the activation of transient receptor potential vanilloid 1 (TRPV1). nih.govmatilda.science In TRPV1-deficient mice, the upregulation of UCP1 by KetoA is not observed. nih.gov Ketones, in general, have been shown to increase the expression of genes associated with mitochondrial uncoupling, including UCP1, PRDM16, and PGC1α in adipocytes. nih.gov
In addition to UCP1, these fatty acids also influence the expression of adiponectin. In 3T3-L1 cells, KetoA treatment leads to increased adiponectin production. nih.gov Adiponectin itself has a complex relationship with thermogenesis; it has been found to suppress UCP1 gene expression by inhibiting β3-adrenergic receptor expression in brown adipocytes. nih.gov However, studies on eicosapentaenoic acid (EPA) in UCP1 knockout mice showed that EPA increased adiponectin levels, suggesting a complex regulatory network. nih.gov
| Compound/Condition | Gene | Effect | Experimental Model | Reference |
|---|---|---|---|---|
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | Ucp1 | Upregulation | Mouse white adipose tissue | nih.govcaymanchem.com |
| Ketones | UCP1, PRDM16, PGC1α | Upregulation | Cultured adipocytes | nih.gov |
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | Adiponectin | Increased production | 3T3-L1 cells | nih.gov |
| Adiponectin | Ucp1 | Suppression | Brown adipocytes | nih.gov |
Effects on Cellular Glucose Uptake Mechanisms
Keto-fatty acids have demonstrated significant effects on cellular glucose uptake. A structurally similar compound, (E)-9-oxooctadec-10-en-12-ynoic acid (OEA), has been shown to increase insulin-stimulated glucose uptake in L6 myotubes in a dose-dependent manner. nih.gov The mechanism for this enhanced glucose uptake involves the activation of the phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov OEA treatment leads to increased phosphorylation of key signaling molecules including IRS-1, Akt, and AS160, which ultimately results in the increased translocation of GLUT4 to the plasma membrane. nih.gov
Similarly, in 3T3-L1 cells that have been differentiated into adipocytes by 10-oxo-12(Z)-octadecenoic acid (KetoA), there is an observed increase in insulin-stimulated glucose uptake. nih.gov Furthermore, dietary intake of KetoA has been shown to decrease plasma glucose levels in diabetic KKAy mice. caymanchem.com
Role as an Electrophilic Fatty Acid Species
Participation in Redox Signaling and Covalent Protein Adduction
This compound belongs to the class of electrophilic oxo-derivatives of fatty acids. These molecules possess an α,β-unsaturated ketone moiety, which is a key structural feature that allows them to participate in redox signaling. nih.gov This functional group enables them to react with nucleophilic residues on target proteins through a process known as Michael addition. nih.gov
The primary targets for this covalent adduction are the thiol groups of cysteine residues and the amino groups of histidine and lysine. nih.gov The formation of these covalent adducts is a critical mechanism through which electrophilic fatty acids can modulate the function of proteins involved in cellular signaling pathways. nih.gov For instance, this adduction can trigger the activation of cytoprotective pathways, such as the Nrf2 antioxidant response, and suppress proinflammatory pathways like NF-κB. nih.gov The reactivity of these α,β-unsaturated carbonyls means they are considered soft electrophiles that preferentially form adducts with soft nucleophiles, like the sulfur atom in cysteine. nih.gov
Structural Determinants of Electrophilicity in Unsaturated Carbonyls
The electrophilicity of α,β-unsaturated carbonyl compounds like this compound is determined by their specific molecular structure. The key feature is the conjugated system formed by the carbon-carbon double bond (the "ene") and the carbonyl group (the "one"). nih.gov This conjugation results in the polarization of electrons, creating an electron-deficient β-carbon. nih.gov This β-carbon is susceptible to nucleophilic attack, which is the basis of the Michael addition reaction. nih.gov
The reactivity of these compounds can be influenced by several factors. For example, the presence of substituents on the vinyl carbons can alter the electron density and thus modify the toxic potency of the compound. nih.gov The electrophilicity index, a parameter calculated from the energies of the frontier molecular orbitals (HOMO and LUMO), can be used to predict the reactivity of these compounds with biological nucleophiles. nih.gov
Mechanistic Aspects of Anti-Inflammatory Modulatory Actions
The anti-inflammatory properties of keto-octadecenoic acids are an area of active investigation. A related compound, 10-oxo-trans-11-octadecenoic acid (KetoC), has been shown to exert anti-inflammatory effects in RAW 264.7 macrophage cells stimulated with lipopolysaccharide. nih.gov KetoC significantly reduced the expression of proinflammatory cytokines such as tumor necrosis factor-α (TNFα) and interleukin-6 (IL-6). nih.gov The proposed mechanism for this action involves the binding of KetoC to the G protein-coupled receptor 120 (GPR120), which leads to the downregulation of nuclear factor-kappa B (NF-κB) p65 protein levels. nih.gov NF-κB is a key transcription factor that regulates the expression of many inflammatory genes.
Furthermore, electrophilic fatty acids in general are known to suppress the NF-κB proinflammatory pathway through covalent adduction to key proteins in the signaling cascade. nih.gov It is also worth noting that while some linoleic acid metabolites exhibit anti-inflammatory properties, high intake of linoleic acid itself has been a topic of debate regarding its potential to contribute to chronic inflammation, although systematic reviews of randomized controlled trials in healthy individuals have not found evidence to support this concern. nih.gov The anti-inflammatory state is also a characteristic of ketosis, the metabolic state induced by ketogenic diets. paleoosteo.com
Inhibition of Pro-Inflammatory Mediators and Cytokines
There is currently no available research data specifically detailing the inhibitory effects of this compound on the production or activity of pro-inflammatory mediators and cytokines.
Impact on Immune Cell Function and Regulation in Research Models
Similarly, no studies were identified that specifically examine the impact of this compound on the function and regulation of immune cells in either in vitro or in vivo research models.
In contrast, research on other isomers, such as 10-oxo-12(Z)-octadecenoic acid (KetoA) and 10-oxo-trans-11-octadecenoic acid (KetoC), has provided some insights into the potential for this class of molecules to modulate inflammatory responses. For instance, studies on KetoC have shown that it can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines stimulated with bacterial lipopolysaccharide. ui.ac.idnih.govresearchgate.net This effect was linked to the NF-κB signaling pathway and interaction with the G protein-coupled receptor GPR120. ui.ac.idnih.govresearchgate.net Additionally, other related compounds like 9-oxo-10(E),12(E)-octadecadienoic acid have been identified as potent agonists of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation. researchgate.netcaymanchem.com
However, it is critical to reiterate that these findings pertain to different molecules. The precise biological and immunomodulatory activities of this compound remain uninvestigated and, therefore, unknown. Further research is required to elucidate the specific molecular and cellular effects of this particular fatty acid derivative.
Analytical Methodologies for 12e 10 Oxooctadec 12 Enoic Acid Research
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental for determining the precise chemical structure of molecules like (12E)-10-Oxooctadec-12-enoic acid and for quantifying their presence in various samples.
Chromatographic Separations Coupled with Mass Spectrometry
The combination of chromatography and mass spectrometry is a cornerstone of modern analytical chemistry, offering high sensitivity and selectivity for the analysis of compounds in complex biological matrices.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Profiling
LC-HRMS is the technique of choice for identifying and quantifying low-abundance lipids like oxo-fatty acids. This method would allow for the separation of this compound from other fatty acids and metabolites in a sample, followed by its precise mass determination, which aids in confirming its elemental composition. Tandem mass spectrometry (MS/MS) would further provide structural information through fragmentation analysis. Despite its suitability, specific LC-HRMS methods and metabolite profiling studies for this compound are not documented in the available literature.
Bioactivity-Guided Fractionation and Identification in Complex Biological Extracts
This approach is used to isolate and identify bioactive compounds from natural sources. It involves a stepwise separation of a complex extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then further purified until a pure, active compound is isolated. While this technique is widely used for discovering novel bioactive molecules from plants and other organisms, there are no published studies that report the isolation of this compound using this methodology.
Isotopic Labeling Approaches in Metabolic Tracing and Pathway Elucidation Studies
Isotopic labeling involves the use of stable isotopes, such as ¹³C or ²H, to trace the metabolic fate of a compound within a biological system. By introducing a labeled precursor of this compound, researchers could potentially track its synthesis, conversion to other metabolites, and its role in various metabolic pathways. This powerful technique provides dynamic information about a compound's metabolism. Regrettably, no isotopic labeling studies involving this compound have been reported.
Research Applications and Future Academic Directions for 12e 10 Oxooctadec 12 Enoic Acid
Mechanistic Investigations in Metabolic Regulation and Energy Homeostasis
The structural characteristics of (12E)-10-oxooctadec-12-enoic acid suggest its potential involvement in metabolic regulation and energy homeostasis, a hypothesis supported by extensive research on its isomers. A closely related compound, 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite of linoleic acid produced by gut bacteria, has been shown to enhance energy expenditure in mice, protecting them from diet-induced obesity. nih.govresearchgate.net This effect is partly mediated through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which increases noradrenaline turnover in adipose tissue. researchgate.net
Furthermore, KetoA and other related fatty acids are known to interact with peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose metabolism. KetoA itself is an agonist for PPARγ, promoting adipocyte differentiation and increasing insulin-stimulated glucose uptake. researchgate.net Another similar molecule, 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, is a potent PPARα agonist that helps decrease triglyceride accumulation in liver cells. nih.gov These findings strongly suggest that this compound could also function as a signaling molecule in metabolic pathways, warranting future investigations into its specific receptor interactions and effects on energy balance.
Table 1: Investigated Metabolic Effects of Related Oxo-Fatty Acids
| Compound | Primary Target/Pathway | Observed Metabolic Effect |
|---|---|---|
| 10-oxo-12(Z)-octadecenoic acid (KetoA) | TRPV1, PPARγ | Enhances energy expenditure, protects against diet-induced obesity, promotes glucose uptake. nih.govresearchgate.net |
Exploration of Host-Microbe Metabolic Crosstalk and Its Systemic Implications
The gut microbiome plays a pivotal role in host health by converting dietary compounds into bioactive metabolites. This compound is part of a class of compounds that are central to this host-microbe metabolic crosstalk. Gut lactic acid bacteria can produce the related metabolite KetoA from dietary linoleic acid. nih.govresearchgate.net This microbial metabolite is then absorbed by the host and can exert systemic effects on energy metabolism. researchgate.net
This interaction highlights a critical mechanism by which the gut microbiota influences host physiology. The production of oxo-fatty acids like KetoA demonstrates how microbial activities can directly impact host metabolic regulation, including adiposity and glucose homeostasis. researchgate.net Another microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), has been shown to ameliorate intestinal epithelial barrier impairment. nih.gov Future research should focus on identifying the specific microbial species capable of producing this compound and elucidating its systemic effects on the host, including its influence on immune function and intestinal health. nih.govnih.gov
Biotechnological Potential for Dicarboxylic Acid Production from Biomass
There is growing interest in using biotechnological methods to produce valuable chemicals from renewable resources like biomass. The enzymatic and microbial synthesis of specialty fatty acids is a promising area of research. While direct biotechnological production of this compound has not been extensively reported, related processes demonstrate its feasibility.
For instance, microbial cells of Pseudomonas sp. have been used to convert oleic acid into (E)-10-hydroxy-8-octadecenoic acid. researchgate.net Furthermore, enzyme cascades have been developed for the synthesis of related compounds. A one-pot cascade using lipase, lipoxygenase, and a recombinant hydroperoxide lyase has been used to produce 12-oxo-9(Z)-dodecenoic acid from safflower oil. nih.gov These examples showcase the potential for developing biocatalytic systems to produce this compound from plant-based oils or other fatty acid-rich biomass sources. jmb.or.krnih.gov Such processes could provide a sustainable alternative to chemical synthesis for producing this and other high-value oleochemicals. mdpi.com
Table 2: Examples of Biotechnological Production of Related Fatty Acids
| Product | Starting Material | Biocatalyst/System |
|---|---|---|
| (E)-10-hydroxy-8-octadecenoic acid | Oleic Acid | Lyophilized cells of Pseudomonas sp. 42A2 researchgate.net |
Elucidation of Novel Signaling Pathways and Receptor Ligand Interactions
A key area of future research for this compound is the identification of its specific molecular targets and signaling pathways. As discussed, its isomers are known to interact with several receptors critical to metabolic and inflammatory signaling. The activation of TRPV1 and PPARγ by KetoA points to a role in both energy sensing and gene regulation. researchgate.net The agonistic activity of a related compound on PPARα further expands the potential targets. nih.gov
Another gut microbial metabolite, 10-hydroxy-cis-12-octadecenoic acid (HYA), has been found to exert its effects on the intestinal barrier partially through the G protein-coupled receptor 40 (GPR40) and the downstream MEK-ERK pathway. nih.gov This suggests that this compound may also interact with G protein-coupled receptors, a large family of receptors involved in a wide array of physiological processes. Future studies employing techniques like receptor binding assays and cell-based signaling reporters will be crucial to deorphanize the receptors for this compound and map its downstream signaling cascades.
Development of Advanced Research Probes and Tools for Lipidomics Studies
The study of lipid metabolism and signaling, known as lipidomics, relies on advanced analytical tools and chemical probes to identify and quantify lipids and their interactions. mdpi.com this compound can serve as a parent molecule for the development of such tools. By incorporating bio-orthogonal handles (e.g., alkynes or azides) and photoreactive groups into the fatty acid structure, researchers can create chemical probes to map lipid-protein interactions within living cells. nih.gov
For example, a similar strategy was used to create probes from docosahexaenoic acid (DHA) and its metabolite 17-HDHA, which led to the identification of prostaglandin (B15479496) reductase 1 (PTGR1) as a key metabolic hub in macrophages. nih.gov Developing analogous probes from this compound could help identify its binding partners and metabolic enzymes, providing deeper insights into its biological functions. Furthermore, stable isotope-labeled versions of the compound could be synthesized to be used as internal standards for mass spectrometry-based quantification in complex biological samples, enhancing the accuracy of lipidomics studies. isotope.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (12E)-10-Oxooctadec-12-enoic Acid in laboratory settings?
- Methodological Answer : Synthesis typically involves regioselective oxidation of octadecenoic acid derivatives. For example, enzymatic or chemical oxidation (e.g., using Jones reagent) can introduce the ketone group at the C10 position. Evidence from similar epoxy fatty acids suggests controlled reaction conditions (e.g., anhydrous solvents, low temperatures) to prevent over-oxidation . Post-synthesis, purification via reverse-phase HPLC (as used for 9-Oxooctadeca-10,12-dienoic acid) ensures high purity, with mobile phases like acetonitrile/water gradients .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Safety data sheets for analogous hydroxy- and epoxy-fatty acids recommend avoiding prolonged exposure to moisture or oxygen, which can hydrolyze the ketone or epoxide groups . Always use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks .
Q. What chromatographic techniques are optimal for separating this compound from its isomers?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm is effective, as demonstrated for 9-Oxooctadeca-10,12-dienoic acid . Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methyl ester formation) can resolve positional isomers by retention time and fragmentation patterns .
Advanced Research Questions
Q. What analytical techniques confirm the stereochemical configuration at the C12 position in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can differentiate E/Z isomers by spatial proximity of protons near the double bond. For example, in (9Z)-12-Oxooctadec-9-enoic acid, coupling constants (J = 10–12 Hz for trans vs. J = 12–15 Hz for cis) and NOESY correlations were critical for configuration assignment . X-ray crystallography provides definitive proof but requires high-purity crystals .
Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. For instance, conflicting cytotoxicity results may arise from differences in cell permeability or metabolic rates. Use statistical tools (e.g., ANOVA, t-tests) to compare datasets, and validate findings with orthogonal assays (e.g., Western blotting alongside viability assays) . Cross-reference results with structurally similar compounds, such as 12,13-epoxy-9-oxo-10-octadecenoic acid, to identify structure-activity trends .
Q. What strategies optimize regioselective oxidation during synthesis to avoid byproducts like epoxides or hydroxylated derivatives?
- Methodological Answer : Employ protecting groups (e.g., silyl ethers) for hydroxyl moieties before oxidation. Catalytic systems like Sharpless asymmetric epoxidation or TEMPO/NaClO can enhance selectivity for ketone formation over epoxidation . Monitor reaction progress with thin-layer chromatography (TLC) or in situ IR spectroscopy to terminate reactions at the desired stage .
Data Presentation and Validation
Q. How should researchers statistically validate quantitative results for this compound in biological assays?
- Methodological Answer : Use replicate experiments (n ≥ 3) and report mean ± standard deviation (SD). For dose-response studies, apply nonlinear regression to calculate IC₅₀ values with 95% confidence intervals. Tools like GraphPad Prism or R are suitable for statistical analysis. Compare your data to published values for analogous compounds, such as 10-Oxo-8-decenoic acid, to contextualize potency .
Q. What spectroscopic benchmarks (e.g., NMR, IR) are essential for characterizing synthetic batches?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: δ 5.3–5.5 ppm (olefinic protons, J = 15 Hz for E), δ 2.4–2.6 ppm (α-protons to ketone).
- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ketone) and 3000–3100 cm⁻¹ (C-H stretch of alkene) .
- MS : Molecular ion peak at m/z 296.2 ([M-H]⁻) and fragmentation patterns matching decarboxylation or ketone loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
